1-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system substituted with a dimethylamino propyl group and a methyl group. It is often used in biochemical research and pharmaceutical development due to its ability to interact with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of a purine derivative with a dimethylamino propylating agent under controlled conditions. One common method includes the use of dimethylaminopropyl chloride in the presence of a base to facilitate the substitution reaction on the purine ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 1-[3-(DIMETHYLAMINO)PROPYL]-3-ETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Comparison: Compared to similar compounds, 1-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE exhibits unique properties due to the presence of the dimethylamino propyl group. This substitution enhances its solubility and reactivity, making it more versatile in various chemical and biological applications .
Properties
Molecular Formula |
C11H17N5O2 |
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Molecular Weight |
251.29 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H17N5O2/c1-14(2)5-4-6-16-10(17)8-9(13-7-12-8)15(3)11(16)18/h7H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
CGPJINOQPBKBKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCN(C)C)NC=N2 |
Origin of Product |
United States |
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